A Technical Guide to the Chemical Properties and Synthetic Strategies for 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
A Technical Guide to the Chemical Properties and Synthetic Strategies for 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, a specialized aromatic amine of significant interest in medicinal chemistry. The molecule's architecture, which combines a trifluoromethyl-substituted aniline core with an N-ethylpiperazine moiety, makes it a valuable and versatile building block in the synthesis of pharmacologically active compounds. The trifluoromethyl group enhances metabolic stability and modulates electronic properties, while the piperazine ring provides a key point for derivatization and improves pharmacokinetic profiles. This guide details the compound's physicochemical properties, provides a plausible and detailed synthetic route grounded in established chemical principles for analogous structures, and discusses its reactivity and applications, particularly as a key intermediate in the development of kinase inhibitors for targeted cancer therapies.
Molecular Identity and Physicochemical Profile
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is identified by the CAS Number 630125-91-6.[1][2][3] Its structure is characterized by three key functional domains: the aniline ring, the electron-withdrawing trifluoromethyl (CF₃) group, and the basic N-ethylpiperazine side chain.
Caption: Chemical Structure of the title compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 630125-91-6 | [1][2][3] |
| Molecular Formula | C₁₄H₂₀F₃N₃ | [1][4] |
| Molecular Weight | 287.33 g/mol | [1][4] |
| Appearance | Predicted: White to off-white crystalline powder | Inferred from methyl analog[5] |
| Solubility | Predicted: Soluble in DMSO, DMF; slightly soluble in ethanol; insoluble in water. | Inferred from methyl analog[5] |
| pKa (most basic) | Predicted: ~8.5-9.5 | Estimated for the piperazine tertiary amine |
Causality Note: The predicted physical state and solubility are based on the well-characterized methyl analog, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS 694499-26-8).[5] The substitution of a methyl with an ethyl group is not expected to drastically alter these macroscopic properties. The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the aniline nitrogen (pKa ~2-3), making the distal tertiary amine of the ethylpiperazine moiety the most basic site on the molecule.
Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on a combination of spectroscopic methods. While specific experimental data for the ethyl derivative is not publicly available, a reliable prediction can be made based on the known spectra of its methyl analog and standard principles of spectroscopy.[6][7][8]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| Aniline -NH₂ | ~3.8 (broad s) | - | Labile protons, broad signal. |
| Aromatic CH (H-5) | ~7.2-7.3 (d) | ~128-130 | Ortho to CF₃ group. |
| Aromatic CH (H-2) | ~6.9 (s) | ~115-117 | Between two substituents. |
| Aromatic CH (H-6) | ~6.7-6.8 (d) | ~112-114 | Ortho to NH₂ group. |
| Benzylic -CH₂- | ~3.5 (s) | ~55-58 | Deshielded by aromatic ring and nitrogen. |
| Piperazine -CH₂- | ~2.4-2.6 (broad m) | ~52-54 (N-CH₂) & ~48-50 (N-CH₂) | Complex multiplet for the 8 piperazine protons. |
| Ethyl -CH₂- | ~2.4 (q) | ~52-53 | Quartet coupled to methyl protons. |
| Ethyl -CH₃ | ~1.1 (t) | ~11-13 | Triplet coupled to methylene protons. |
| Aromatic C-NH₂ | - | ~145-147 | Quaternary carbon attached to nitrogen. |
| Aromatic C-CF₃ | - | ~125-127 (q, J ≈ 30-35 Hz) | Carbon-fluorine coupling observed. |
| Aromatic C-CH₂ | - | ~130-132 | Quaternary carbon. |
| CF₃ | - | ~124 (q, J ≈ 270-275 Hz) | Strong quartet signal due to C-F coupling. |
-
¹⁹F NMR: A singlet is expected around -60 to -65 ppm, characteristic of a benzotrifluoride group.
-
Mass Spectrometry (ESI+): The parent ion [M+H]⁺ would be observed at m/z 288.3. Key fragmentation pathways would likely involve the benzylic C-N bond cleavage, leading to fragments corresponding to the ethylpiperazine cation and the trifluoromethyl-substituted benzyl cation.
Synthesis and Mechanistic Considerations
A robust and scalable synthesis is critical for any compound intended for drug development. While multiple routes are conceivable, a highly plausible pathway can be designed based on established methods for the synthesis of the analogous methyl-piperazine derivative.[6][7][9] The proposed route involves the initial formation of the C-N bond between the piperazine and the benzyl moiety, followed by the reduction of a nitro group to the target aniline.
Proposed Synthetic Workflow
Caption: Plausible 3-step synthesis pathway.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure adapted from literature precedents for similar molecules.[6][7] It is designed as a self-validating system with suggested in-process controls.
Step 1: Synthesis of 4-(Bromomethyl)-1-nitro-2-(trifluoromethyl)benzene
-
To a solution of 1-nitro-2-(trifluoromethyl)toluene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq).
-
Add a catalytic amount of a radical initiator, such as Azobisisobutyronitrile (AIBN, 0.05 eq).
-
Heat the reaction mixture to reflux (approx. 77°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure. The crude product can often be used directly in the next step or purified by flash chromatography if necessary.
-
Causality: This is a standard Wohl-Ziegler benzylic bromination. The radical initiator (AIBN) is required to initiate the reaction, and NBS serves as the bromine source, which is easier and safer to handle than elemental bromine.
-
Step 2: Synthesis of 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine
-
Dissolve the crude 4-(bromomethyl)-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) in acetonitrile (MeCN).
-
Add 1-ethylpiperazine (1.2 eq) followed by a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq) to act as a proton scavenger.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS, observing the disappearance of the starting material and the appearance of the product spot.
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under vacuum.
-
Purify the residue by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the desired intermediate.
-
Causality: This is a standard Sₙ2 nucleophilic substitution. The tertiary amine of 1-ethylpiperazine acts as the nucleophile, displacing the bromide. The base is essential to neutralize the HBr formed, preventing the protonation and deactivation of the nucleophile.
-
Step 3: Synthesis of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
-
Suspend 1-ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).
-
Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. Monitor the reaction by TLC or LC-MS for the complete consumption of the nitro compound.
-
After cooling, filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.
-
Concentrate the filtrate. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the final product. Purity can be assessed by HPLC and NMR.
-
Causality: This is a classic Béchamp reduction, a heterogeneous reaction that is highly effective for converting aromatic nitro groups to anilines. It is a cost-effective and industrially viable method that avoids the need for high-pressure hydrogenation with catalysts like Raney Nickel or Palladium on carbon, which can sometimes be less selective.[6][7]
-
Chemical Reactivity and Applications in Drug Discovery
The molecule's distinct functional groups dictate its reactivity and utility as a synthetic intermediate.
-
Aniline Moiety: The primary amine is nucleophilic and can undergo a wide range of reactions, including acylation to form amides, alkylation, and diazotization. This position is the most common site for coupling with other molecular fragments in drug synthesis.
-
Piperazine Moiety: Both nitrogen atoms are basic and nucleophilic. The tertiary amine can be protonated to form salts, which is often done to improve the aqueous solubility and handling of the final drug substance.
-
Trifluoromethylated Ring: The CF₃ group is a powerful electron-withdrawing group. This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. Its primary role in drug design is to block metabolic oxidation at the adjacent position and to increase the lipophilicity and binding affinity of the molecule.[10]
This scaffold is a cornerstone in the design of kinase inhibitors. The methyl analog, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, is a well-documented key intermediate in the synthesis of Ponatinib, a multi-targeted tyrosine kinase inhibitor.[9] It is also a building block for inhibitors of ABL kinase and RET kinase, which are implicated in various cancers.[11][12] The ethyl derivative serves the same strategic purpose, allowing for fine-tuning of the steric and electronic properties of the final drug candidate to optimize potency and selectivity.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: While specific toxicology data is not available, compounds of this class (aromatic amines, fluorinated compounds) should be treated as potentially harmful if inhaled, ingested, or in contact with skin.[13] The parent compound, 4-(trifluoromethyl)aniline, is known to be harmful and an irritant.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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